

Synthesis of Planar Chiral Chromium Arene Complexes: Application Notes and Protocols

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Compound of Interest

Compound Name: Benzene chromium tricarbonyl

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Introduction

Planar chiral (η^6 -arene)tricarbonylchromium(0) complexes have emerged as a significant class of molecules in synthetic organic chemistry and asymmetric catalysis.[1] The coordination of a $\text{Cr}(\text{CO})_3$ moiety to an arene ring induces planar chirality in unsymmetrically substituted aromatic compounds, leading to unique stereochemical properties.[2] This structural feature, combined with the electron-withdrawing nature of the chromium tricarbonyl group, activates the arene ring for various chemical transformations, making these complexes valuable intermediates and ligands in the synthesis of complex molecules and natural products.[3][4]

This document provides detailed application notes on the primary synthetic strategies for accessing enantiomerically enriched planar chiral chromium arene complexes and offers specific experimental protocols for key methodologies.

Application Notes: Synthetic Strategies

The stereoselective synthesis of planar chiral chromium arene complexes can be broadly categorized into three main approaches: diastereoselective synthesis utilizing chiral auxiliaries, enantioselective catalysis, and the resolution of racemic mixtures.

Diastereoselective Synthesis via Chiral Auxiliaries

One of the most established and versatile methods for preparing enantiopure planar chiral arene chromium complexes involves the use of chiral auxiliaries.^[5] This strategy relies on the temporary attachment of a chiral group to the prochiral arene, which directs the complexation of the $\text{Cr}(\text{CO})_3$ unit or a subsequent functionalization step in a diastereoselective manner.

A common approach involves the diastereoselective ortho-lithiation of an arene chromium complex bearing a chiral directing group, followed by quenching with an electrophile.^[5] Chiral auxiliaries derived from readily available natural products, such as amino acids or carbohydrates, are frequently employed.^{[6][7]} For instance, complexes derived from enantiopure α -methylbenzylamine have been extensively used to direct ortho-lithiation.^[5] The steric bulk of the chromium tricarbonyl moiety effectively shields one face of the arene, enhancing the facial control exerted by the chiral auxiliary.^{[2][3]}

Advantages:

- High diastereoselectivities are often achievable.
- A wide range of chiral auxiliaries are commercially available or readily synthesized.
- The methodology is well-established and has been applied to the synthesis of various functionalized complexes.

Limitations:

- Requires the synthesis of a chiral auxiliary-appended substrate.
- The removal of the chiral auxiliary after the stereoselective step adds extra synthetic steps.

Enantioselective Synthesis

Enantioselective methods offer a more direct route to planar chiral chromium arene complexes by employing a chiral catalyst to control the stereochemical outcome of the reaction.

a) Catalytic Asymmetric C-H Arylation: Recent advancements have demonstrated the feasibility of catalytic asymmetric C-H arylation of $(\eta^6\text{-arene})\text{chromium}$ complexes to generate planar chiral biaryl chromium complexes with high enantioselectivity.^[8] This method provides a facile route to novel chiral phosphine ligands.^[8]

b) Gold(I)-Catalyzed Intramolecular Hydroalkoxylation: A highly enantioselective approach to planar chiral arene chromium complexes involves the gold(I)-catalyzed intramolecular hydroalkoxylation of aryl alkynes coordinated to the $\text{Cr}(\text{CO})_3$ moiety.^[9] This method has been shown to provide excellent enantiomeric excess (up to 99% ee).^[9] The chromium tricarbonyl group was found to be crucial for achieving high enantioselectivity compared to the uncomplexed arene.^[9]

Advantages:

- Direct formation of enantiomerically enriched products.
- Potentially more atom-economical than diastereoselective methods.

Limitations:

- Development of suitable chiral catalysts can be challenging.
- Substrate scope may be limited.

Resolution of Racemic Mixtures

Classical resolution techniques, such as fractional crystallization of diastereomeric salts or derivatives, can be employed to separate the enantiomers of racemic planar chiral chromium arene complexes. While effective, this method is often less efficient than stereoselective synthesis, as the maximum theoretical yield for the desired enantiomer is 50%.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of planar chiral chromium arene complexes using different methods.

Table 1: Diastereoselective Synthesis of Planar Chiral Chromium Arene Complexes

Starting Material	Chiral Auxiliary	Electrophile	Diastereomeric Ratio (dr)	Yield (%)	Reference
(η^6 -N,N-dimethylaniline)Cr(CO) ₃	(-)-Sparteine	Me ₃ SiCl	95:5	85	[5]
(η^6 -anisole)Cr(CO) ₃	Chiral aminal	-	>98:2	70	[2]
(η^6 -1,3-dichlorobenzene)Cr(CO) ₃	Chiral oxazoline	MeI	>95:5	65	[10]

Table 2: Enantioselective Synthesis of Planar Chiral Chromium Arene Complexes

Reaction Type	Substrate	Catalyst System	Enantiomeric Excess (ee)	Yield (%)	Reference
Asymmetric C-H Arylation	(η^6 -N,N-dimethylaniline)Cr(CO) ₃	Pd(OAc) ₂ / (R)-L10	94%	75	[8]
Gold(I)-Catalyzed Hydroalkoxylation	(η^6 -o-ethynylanisole)Cr(CO) ₃	(R)-DTBM-SEGPBOS(AuCl) ₂ / AgSbF ₆	99%	92	[9]
Asymmetric Hydroboration Ligand	Styrene	Rh(COD) ₂ BF ₄ / Planar Chiral P,N-ligand	80%	-	[6]

Experimental Protocols

Protocol 1: Diastereoselective ortho-Lithiation and Silylation of $(\eta^6\text{-N,N-dimethylaniline})\text{Cr}(\text{CO})_3$

This protocol is adapted from the work of Gibson and Ibrahim.[5]

Materials:

- $(\eta^6\text{-N,N-dimethylaniline})\text{Cr}(\text{CO})_3$
- (-)-Sparteine
- sec-Butyllithium (sec-BuLi)
- Trimethylsilyl chloride (Me_3SiCl)
- Anhydrous diethyl ether (Et_2O)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Magnesium sulfate (MgSO_4)

Procedure:

- A solution of $(\eta^6\text{-N,N-dimethylaniline})\text{Cr}(\text{CO})_3$ (1.0 mmol) and (-)-sparteine (1.2 mmol) in anhydrous Et_2O (20 mL) is cooled to $-78\text{ }^\circ\text{C}$ under an argon atmosphere.
- sec-Butyllithium (1.1 mmol) is added dropwise, and the resulting mixture is stirred at $-78\text{ }^\circ\text{C}$ for 1 hour.
- Trimethylsilyl chloride (1.5 mmol) is added, and the reaction mixture is stirred for an additional 2 hours at $-78\text{ }^\circ\text{C}$.
- The reaction is quenched by the addition of saturated aqueous NH_4Cl (10 mL).
- The mixture is allowed to warm to room temperature, and the layers are separated.

- The aqueous layer is extracted with Et₂O (3 x 15 mL).
- The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired planar chiral (η^6 -2-trimethylsilyl-N,N-dimethylaniline)Cr(CO)₃.

Protocol 2: Gold(I)-Catalyzed Enantioselective Intramolecular Hydroalkoxylation

This protocol is based on the work of Murai, Uenishi, and Uemura.[9]

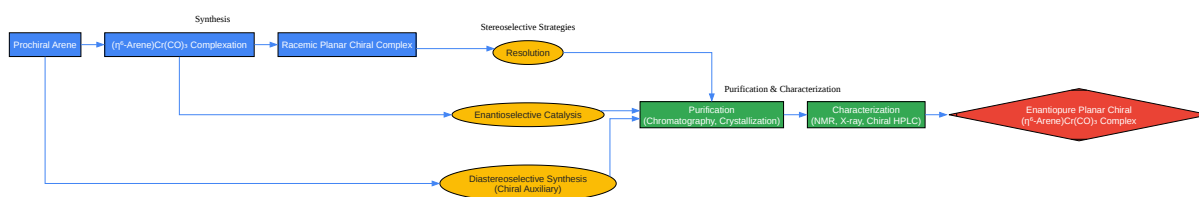
Materials:

- (η^6 -o-ethynyl-anisole)Cr(CO)₃
- (R)-DTBM-SEGPBOS(AuCl)₂
- Silver hexafluoroantimonate (AgSbF₆)
- Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

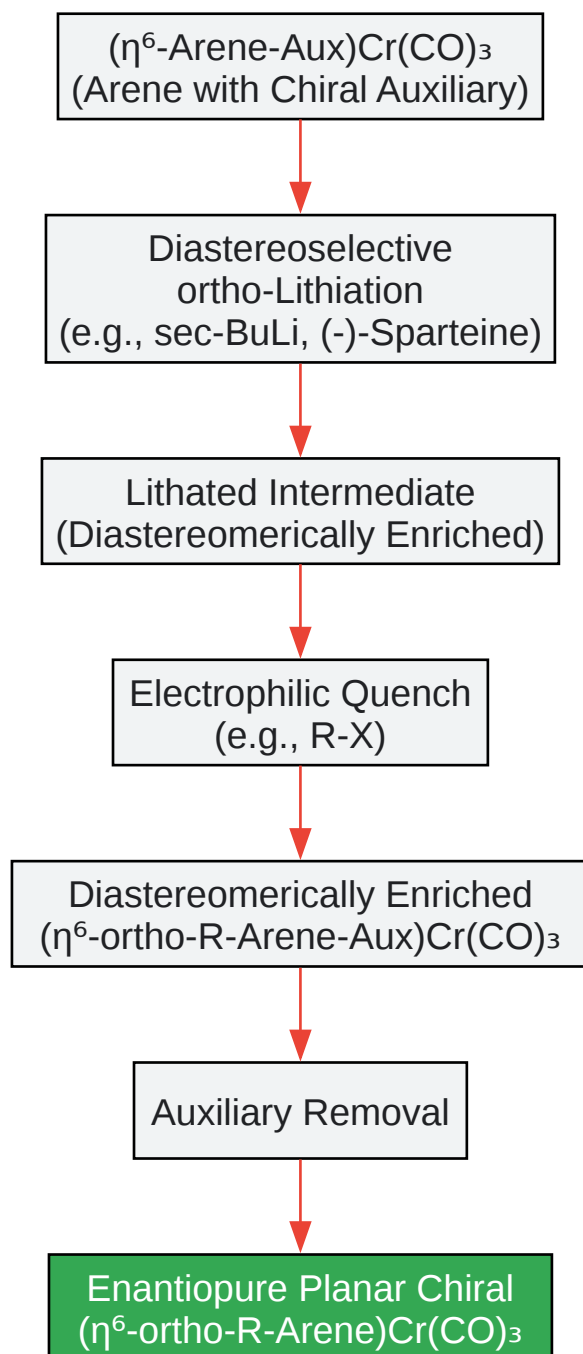
- In a glovebox, a solution of (R)-DTBM-SEGPBOS(AuCl)₂ (0.025 mmol) and AgSbF₆ (0.05 mmol) in anhydrous CH₂Cl₂ (5 mL) is stirred at room temperature for 15 minutes.
- A solution of (η^6 -o-ethynyl-anisole)Cr(CO)₃ (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) is added to the catalyst solution.
- The reaction mixture is stirred at room temperature for 12 hours.
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched planar chiral isochromene chromium complex.

Visualizations



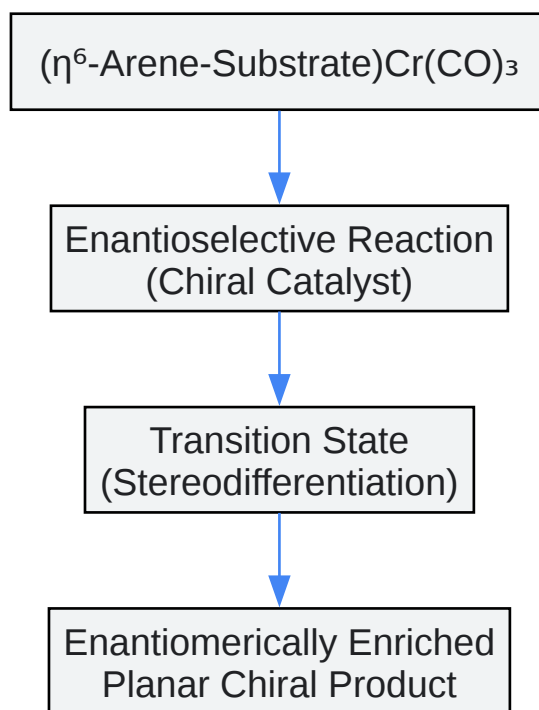
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Caption: General workflow for the synthesis of planar chiral chromium arene complexes.



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Caption: Diastereoselective synthesis via ortho-lithiation.



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Caption: Enantioselective synthesis pathway.

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